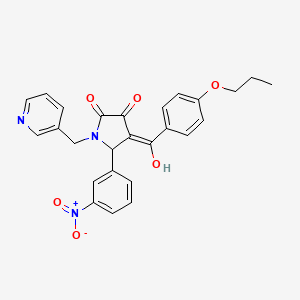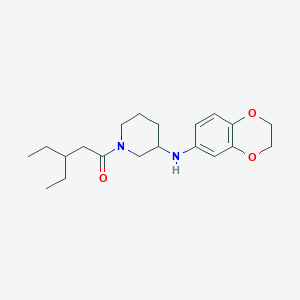![molecular formula C14H18N2O4 B5366476 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one, also known as MNPD, is a synthetic compound that has been widely used in scientific research. It is a yellow solid that is soluble in organic solvents like chloroform and acetone. MNPD belongs to the class of chalcones, which are compounds that have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, in vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. This compound is also soluble in a range of organic solvents, which makes it easy to work with in the lab. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one. One area of research that is particularly promising is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research that is worth exploring is the use of this compound as a tool for studying the mechanisms of inflammation and cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetone in the presence of an acid catalyst. The resulting intermediate is then reacted with 4,4-dimethyl-1-penten-3-one to yield this compound.
Applications De Recherche Scientifique
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one has been used in a variety of scientific research applications. One area of research where this compound has been particularly useful is in the field of drug discovery. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make this compound a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(E)-1-(2-methoxy-4-nitroanilino)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)13(17)7-8-15-11-6-5-10(16(18)19)9-12(11)20-4/h5-9,15H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOPVHYJYOVRQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)
![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)


![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)

![4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5366483.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)